Rutinose heptaacetylrutinose

Description

Contextualization within Acetylated Carbohydrate Chemistry

Acetylation is a common and crucial chemical modification in carbohydrate chemistry, often used to protect hydroxyl groups during the synthesis of complex molecules. rsc.org This process involves the introduction of acetyl groups, which can alter the solubility, stability, and reactivity of the carbohydrate. ontosight.ai In the case of rutinose heptaacetylrutinose (B1357970), the seven acetyl groups render the otherwise polar sugar molecule more soluble in organic solvents, a useful characteristic for many organic reactions.

The study of acetylated polysaccharides, which are polysaccharides containing acetyl groups on their sugar units, is a significant area of research. nih.gov These modifications can occur naturally in plants, microorganisms, and animals, or they can be chemically synthesized. nih.gov The degree and location of acetylation can influence the biological activities of these molecules, which include immunomodulatory, antioxidant, and anticancer properties. nih.gov

Position within Glycoside and Oligosaccharide Derivatives

Rutinose heptaacetylrutinose is classified as a glycoside, a class of compounds in which a sugar molecule is linked to a non-sugar component. ontosight.ai It is also considered an oligosaccharide derivative, as rutinose itself is a disaccharide, a simple form of an oligosaccharide. ontosight.aiwikipedia.org The synthesis of glycosides and oligosaccharides is a complex but important field of organic chemistry, as these compounds play vital roles in numerous biological processes. rsc.orgethernet.edu.et

The chemical synthesis of these molecules often requires intricate strategies to control the stereochemistry of the glycosidic bond and to selectively protect and deprotect hydroxyl groups. nih.gov Acetylated sugars like this compound can serve as important intermediates in these synthetic pathways. rsc.org The development of new methods for glycoside and oligosaccharide synthesis is an active area of research, with potential applications in drug discovery and the development of new therapeutic agents. oist.jpbeilstein-journals.org

Historical Perspectives on Acetylation in Carbohydrate Science

The field of carbohydrate chemistry has a rich history, with early work by chemists like Emil Fischer laying the foundation for our understanding of the structure and stereochemistry of monosaccharides. ias.ac.in The development of techniques for chemical modification, such as acetylation, played a pivotal role in these early structural elucidations. scispace.com By converting carbohydrates into their acetylated derivatives, researchers were able to make them more amenable to analysis and further chemical transformations. rsc.org

The use of acetylation as a protective group strategy has been a cornerstone of carbohydrate synthesis for many years. rsc.orgmdpi.com Over time, a wide array of methods for acetylation have been developed, ranging from traditional approaches using acetic anhydride (B1165640) and pyridine (B92270) to more modern, environmentally friendly techniques. rsc.orgmdpi.com The ongoing exploration of acetylation and other modifications continues to expand the toolkit available to carbohydrate chemists, enabling the synthesis of increasingly complex and biologically significant molecules. nih.govnih.gov

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H36O17 | nih.gov |

| Molar Mass | 620.6 g/mol | nih.gov |

| IUPAC Name | [(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-3-yl] acetate (B1210297) | nih.gov |

| CAS Number | 5239-09-8 | nih.gov |

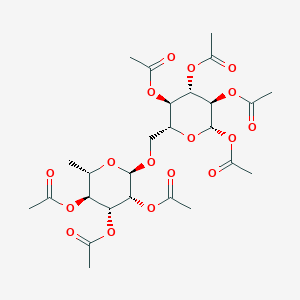

Structure

2D Structure

Properties

CAS No. |

5239-09-8 |

|---|---|

Molecular Formula |

C26H36O17 |

Molecular Weight |

620.6 g/mol |

IUPAC Name |

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-3-yl] acetate |

InChI |

InChI=1S/C26H36O17/c1-10-19(36-11(2)27)21(38-13(4)29)23(40-15(6)31)25(35-10)34-9-18-20(37-12(3)28)22(39-14(5)30)24(41-16(7)32)26(43-18)42-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25+,26+/m0/s1 |

InChI Key |

LUCVIXHBPBCYCD-ZDOYKWLUSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Other CAS No. |

5239-09-8 |

Origin of Product |

United States |

Synthetic Methodologies for Rutinose Heptaacetylrutinose

The synthesis of rutinose heptaacetate is achieved through the direct acetylation of rutinose, a process that involves the conversion of all seven of its free hydroxyl groups into acetate (B1210297) esters.

Esterification Reactions for Acetate Formation

The fundamental chemical transformation in the synthesis of rutinose heptaacetate is esterification. This class of reactions forms an ester by treating an alcohol (in this case, the multiple hydroxyl groups of rutinose) with a carboxylic acid or its derivative. In the context of producing rutinose heptaacetate, this involves reacting the polyol rutinose with an acetylating agent. While methods like Fischer esterification, which uses a carboxylic acid and an acid catalyst, are common for ester synthesis, the peracetylation of sugars is more typically and efficiently achieved using a more reactive acid derivative, such as an acid anhydride (B1165640). youtube.com

Application of Acid Anhydride Methods

The use of acetic anhydride (Ac₂O) is a well-established and highly effective method for the peracetylation of sugars, including the synthesis of rutinose heptaacetate. core.ac.uklongdom.org This reaction is a form of nucleophilic acyl substitution where the hydroxyl groups of rutinose act as nucleophiles, attacking the electrophilic carbonyl carbons of the acetic anhydride molecule. longdom.orglibretexts.org The process typically involves treating rutinose with an excess of acetic anhydride. epo.org A common procedure involves dissolving the sugar in a basic solvent like pyridine (B92270), which also serves to neutralize the acetic acid byproduct formed during the reaction. core.ac.ukepo.org This method ensures the complete acetylation of all available hydroxyl groups, leading to the formation of the heptaacetate derivative. core.ac.uk

Catalytic Considerations in Peracetylation Reactions

To enhance the rate and efficiency of the acetylation reaction, various catalysts can be employed. The reaction is often performed in pyridine, which acts as both a solvent and a basic catalyst that activates the acetic anhydride and scavenges the proton byproduct. core.ac.ukepo.org For greater efficacy, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is frequently added to the pyridine/acetic anhydride mixture. researchgate.net DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the reaction.

Alternatively, Lewis acid catalysts can be utilized. Bismuth triflate (Bi(OTf)₃) has been shown to be a highly powerful and practical catalyst for the acylation of alcohols with acid anhydrides. organic-chemistry.org This method is effective even for sterically demanding alcohols and can activate less reactive anhydrides, offering a versatile and efficient alternative to traditional methods. organic-chemistry.org

Table 1: Catalysts in the Acetylation of Rutinose

| Catalyst Type | Specific Example(s) | Role in Reaction |

|---|---|---|

| Basic Catalyst | Pyridine | Solvent and acid scavenger |

| Hypernucleophilic Catalyst | 4-(dimethylamino)pyridine (DMAP) | Accelerates acyl transfer |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the synthesis of rutinose heptaacetate focuses on maximizing the yield and ensuring the complete acetylation of all seven hydroxyl groups. Key parameters for optimization include the choice of reagents, reaction time, and temperature.

Reagent Stoichiometry : Using a significant excess of the acetylating agent, acetic anhydride, and the base, pyridine, helps to drive the reaction to completion. epo.org

Reaction Time and Temperature : The reaction may be run for several hours to ensure completeness. For instance, some esterifications require long reaction times (up to 96 hours) at room temperature to proceed fully. google.com In other cases, gentle heating may be applied to accelerate the process. epo.org The specific conditions are adjusted based on the reactivity of the substrate and the catalyst employed.

Precursor Synthesis and Modification: Rutinose Elaboration

The availability of the starting material, rutinose, is a critical prerequisite for the synthesis of its heptaacetate derivative. Rutinose is a disaccharide composed of α-L-rhamnose and D-glucose, but it is not commonly available as a free sugar. wikipedia.org It is most often prepared by the selective hydrolysis of naturally occurring flavonoid glycosides, particularly rutin (B1680289).

Enzymatic Hydrolysis of Rutin for Rutinose Preparation

Enzymatic hydrolysis is the preferred method for obtaining rutinose from rutin, as it offers high specificity and avoids the harsh conditions of acid hydrolysis, which can degrade the resulting sugars. researchgate.netactascientific.com The process utilizes specific enzymes that cleave the glycosidic bond between the flavonoid aglycone (quercetin) and the disaccharide (rutinose) without breaking the bond within the rutinose molecule itself. actascientific.comcdnsciencepub.com

Several enzymes, often referred to as "rutinases" or diglycosidases, have been identified from various microbial and plant sources for this purpose. researchgate.netcdnsciencepub.com

Fungal Enzymes : Strains of fungi are a prominent source of rutin-degrading enzymes. A diglycosidase from Fusarium moniliforme has been used for the preparation of quercetin (B1663063) and rutinose from rutin. researchgate.net Similarly, Aspergillus flavus produces an adaptive glycosidase, termed rutinase, that specifically hydrolyzes rutin to quercetin and rutinose, with an optimal pH of 5.6. cdnsciencepub.com Another fungus, Fusarium croockwellen, secretes a rutinosidase that performs the same transformation, showing optimal activity at pH 5.0 and a temperature of 65°C. actascientific.com An enzyme from Acremonium sp. has also been shown to produce rutinose via hydrolysis. uncoma.edu.ar

Plant Enzymes : An enzyme with rutin-hydrolyzing capabilities has also been purified from tartary buckwheat (Fagopyrum tataricum). scielo.br This enzyme catalyzes the conversion of rutin into quercetin and the desired rutinose. scielo.br

This enzymatic approach provides a clean and efficient pathway to rutinose, the essential precursor for the synthesis of rutinose heptaacetate. researchgate.net

Table 2: Research Findings on Enzymatic Hydrolysis of Rutin

| Enzyme Source | Enzyme Name | Optimal pH | Optimal Temperature | Reference |

|---|---|---|---|---|

| Aspergillus flavus | Rutinase | 5.6 | Not specified | cdnsciencepub.com |

| Fusarium croockwellen | Rutinosidase | 5.0 | 65°C | actascientific.com |

| Fusarium moniliforme | Diglycosidase | Not specified | Not specified | researchgate.net |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Acetic acid |

| Acetic anhydride |

| Bismuth triflate |

| 4-(dimethylamino)pyridine (DMAP) |

| Glucose |

| Pyridine |

| Quercetin |

| Rhamnose |

| Rutin |

| Rutinose |

Chemical Synthesis Routes to Rutinose Building Blocks

Rutinose, a disaccharide composed of α-L-rhamnopyranose and D-glucopyranose linked by a (1→6) glycosidic bond, is the core structure of rutinose heptaacetylrutinose (B1357970). thegoodscentscompany.comjmb.or.kr The chemical synthesis of rutinose itself is a critical first step. One established method for forming the glycosidic bond in rutinose is the Koenigs-Knorr reaction. tandfonline.com This reaction typically involves the use of a glycosyl halide, such as a rhamnosyl bromide, and a partially protected glucose acceptor in the presence of a silver salt promoter. tandfonline.com For instance, 2,3,4-triacetyl-α-L-rhamnosyl bromide can be reacted with a glucose derivative where only the C-6 hydroxyl group is available for glycosylation. tandfonline.com Subsequent deprotection and acetylation steps would then yield the desired rutinose heptaacetate.

Another approach involves the use of thioglycosides as glycosyl donors. These compounds, which have a sulfur-containing leaving group at the anomeric center, are activated by various promoters to form the glycosidic bond. acs.org The synthesis of these thioglycoside building blocks often starts from per-O-acetylated sugars which are reacted with thiols in the presence of a Lewis acid like boron trifluoride etherate. acs.orgwgtn.ac.nz

Enzymatic approaches have also been explored for the synthesis of rutinose and its derivatives. researchgate.netresearchgate.net Rutinosidases, for example, can catalyze the transglycosylation reaction, transferring a rutinose moiety from a donor like hesperidin (B1673128) to an acceptor molecule. researchgate.net While powerful, these enzymatic methods are often specific to the synthesis of the glycoside itself and may require subsequent chemical steps for peracetylation.

Advanced Spectroscopic and Chromatographic Characterization of Acetylated Rutinose Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of acetylated sugars, providing the means to separate individual compounds from complex matrices and assess their purity. Both gas and liquid chromatography offer powerful, complementary approaches tailored to the specific properties of these derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Acetylated Sugars

Gas chromatography-mass spectrometry (GC-MS) is a high-resolution technique well-suited for the analysis of volatile and thermally stable compounds. nih.gov Since native carbohydrates are non-volatile, a derivatization step to increase their volatility is essential prior to GC analysis. ajrsp.com Acetylation of the hydroxyl groups significantly enhances the volatility of sugars like rutinose, making them amenable to GC-MS analysis. This technique combines the exceptional separation power of gas chromatography with the sensitive and structurally informative detection capabilities of mass spectrometry. mdpi.com

To analyze sugars by GC, their polarity must be reduced and their volatility increased. This is achieved through chemical derivatization, where the polar hydroxyl (-OH) groups are replaced with less polar functional groups. ajrsp.com Two common protocols for preparing acetylated sugar derivatives are alditol acetylation and oximation followed by acetylation.

Alditol Acetylation: This method involves a two-step process. First, the aldehyde group of the reducing sugar is reduced to a primary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This converts the sugar into its corresponding sugar alcohol, or alditol. This step is crucial as it eliminates the possibility of forming multiple anomeric peaks in the chromatogram that arise from the cyclic hemiacetal forms of the sugar. researchgate.net Following the reduction, all hydroxyl groups of the alditol are acetylated, typically using acetic anhydride (B1165640) in the presence of a catalyst such as pyridine (B92270) or 1-methylimidazole. researchgate.netresearchgate.net The resulting alditol acetates are stable, volatile compounds that produce a single, sharp peak for each sugar in the GC analysis, simplifying chromatogram interpretation. researchgate.net

Oximation: An alternative to reduction is oximation. This reaction targets the carbonyl group of the reducing sugar, converting it into an oxime by reacting it with an oximation reagent like hydroxylamine (B1172632) or O-methylhydroxylamine. nih.gov This step also prevents the formation of multiple anomeric forms. However, the oximation reaction can produce syn and anti isomers, which may result in two distinct peaks in the chromatogram for a single sugar. ajrsp.com Following oximation, the remaining hydroxyl groups are acetylated using acetic anhydride to yield volatile O-alkyloxime acetate (B1210297) derivatives. This approach is particularly useful for separating and identifying both aldoses and ketoses in a mixture. nih.gov

| Protocol | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Alditol Acetylation | 1. Reduction of the carbonyl group (e.g., with NaBH₄). 2. Acetylation of all hydroxyl groups (e.g., with acetic anhydride). | - Produces a single chromatographic peak per sugar, simplifying analysis. researchgate.net | - Information about the original carbonyl group (aldose vs. ketose) is lost as both are reduced to alditols. researchgate.net |

| Oximation-Acetylation | 1. Reaction of the carbonyl group with an oximation reagent (e.g., hydroxylamine).

| - Preserves the distinction between aldoses and ketoses. nih.gov | - Can produce two isomeric peaks (syn and anti) for each sugar, potentially complicating chromatograms. ajrsp.com |

The separation of sugar isomers, which often have very similar physical properties, is a significant analytical challenge. GC, with its high theoretical plate count, offers excellent resolving power for this purpose. The choice of the capillary column's stationary phase is critical for achieving separation of acetylated sugar isomers.

For acetylated carbohydrates, mid-polarity stationary phases, such as those containing cyanopropylphenyl polysiloxane (e.g., DB-17, Rtx-225), are often employed. csic.es These phases can effectively differentiate between isomers based on subtle differences in their structure and polarity. For instance, the separation of acetylated disaccharide isomers like maltose (B56501) octaacetate and cellobiose (B7769950) octaacetate, which differ only in the stereochemistry of the glycosidic bond (α vs. β), can be achieved on such columns. Similarly, positional isomers can be resolved.

The temperature program used during the GC run is another crucial parameter. A slow, controlled temperature ramp allows for the optimal separation of closely eluting isomers. The use of long capillary columns (e.g., 60 meters) can further enhance resolution by increasing the number of theoretical plates available for the separation. nih.govmdpi.com

In GC-MS, as the separated compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by Electron Ionization (EI). During EI, high-energy electrons (usually at 70 eV) bombard the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•). shimadzu.eu This molecular ion is often unstable and undergoes extensive and predictable fragmentation. nih.govshimadzu.eu The resulting pattern of fragment ions is characteristic of the molecule's structure and serves as a "molecular fingerprint."

For a peracetylated disaccharide like rutinose heptaacetate (or its analogue, maltose octaacetate, with a molecular weight of 678.6 g/mol ), the molecular ion peak may be weak or absent in the EI spectrum due to its instability. nist.gov However, the fragmentation pattern provides rich structural information. Key fragmentations include:

Cleavage of the glycosidic bond: This is a primary fragmentation pathway, yielding ions corresponding to the individual monosaccharide units. For heptaacetylrutinose (B1357970), this would produce fragments derived from the acetylated rhamnose and glucose moieties. A prominent ion at m/z 331 is characteristic of a peracetylated hexopyranose unit.

Loss of acetyl groups: The sequential loss of acetic acid (60 Da) or ketene (B1206846) (42 Da) from the molecular ion and other fragments is a common pathway for acetylated compounds. nih.gov

Ring fragmentation: Cleavage of the sugar rings themselves produces a series of smaller ions at lower m/z values (e.g., 43, 109, 169), which are characteristic of the acetylated carbohydrate structure.

By analyzing the m/z values and relative intensities of these fragment ions, it is possible to confirm the identity of the acetylated disaccharide and distinguish it from other isomers. researchgate.net

| m/z Value | Proposed Fragment Identity/Origin | Significance |

|---|---|---|

| 331 | Peracetylated hexose (B10828440) unit [Hex(OAc)₄-O-C⁺=O] | Diagnostic for a hexose-containing disaccharide; results from glycosidic bond cleavage. |

| 217 | Fragment from acetylated rhamnose unit | Would be a key indicator for the rhamnose moiety in rutinose. |

| 169 | [Hex(OAc)₂-H]⁺ | Common fragment from the pyranose ring structure after loss of multiple acetyl groups. |

| 109 | Further fragmentation of the pyranose ring | Part of the fingerprint region for acetylated carbohydrates. |

| 43 | Acetyl cation [CH₃CO]⁺ | Typically the base peak, confirming the presence of acetyl groups. |

High-Performance Liquid Chromatography (HPLC) for Acetylated Carbohydrates

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation and analysis of carbohydrates and their derivatives. Unlike GC, HPLC does not require the analyte to be volatile, although derivatization is often performed to enhance detection. clemson.edu For acetylated carbohydrates like rutinose heptaacetate, which are significantly more hydrophobic than their native forms, HPLC offers a range of separation mechanisms.

The separation of acetylated carbohydrates by HPLC can be achieved using several modes, primarily Reversed-Phase Chromatography (RPC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Detection Modalities (e.g., Refractive Index, Mass Spectrometry, Evaporative Light Scattering)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of acetylated rutinose derivatives. The choice of detector is critical and depends on the physicochemical properties of the analyte and the desired information.

Mass Spectrometry (MS): When coupled with HPLC, MS provides highly specific detection and structural information. For acetylated rutinose derivatives, electrospray ionization (ESI) is a common technique. In the analysis of related flavonoid glycosides, ESI-MS has been used to identify compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov For instance, the analysis of rutinose-containing flavonoids often shows the loss of the rutinose moiety, which can be observed in the MS/MS spectrum. nih.gov This powerful combination allows for the confirmation of the molecular weight of compounds like heptaacetylrutinose and can help in identifying related impurities. carlroth.com

Refractive Index (RI) Detection: The RI detector is a universal detector that responds to changes in the refractive index of the eluent as the analyte passes through the flow cell. While it is less sensitive than UV or MS detectors, its universal response makes it suitable for detecting carbohydrates and their derivatives that lack a UV chromophore. However, it is sensitive to changes in mobile phase composition, making it incompatible with gradient elution, which is often required for complex sample analysis.

Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is more sensitive than RI and compatible with gradient elution. The principle involves nebulizing the column effluent, evaporating the mobile phase, and detecting the light scattered by the non-volatile analyte particles. This makes it a valuable tool for the quantitative analysis of acetylated sugars like heptaacetylrutinose, especially when standards are available.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of carbohydrates, including their acetylated forms. udel.edupitt.edu This technique is particularly advantageous as it allows for the direct detection of carbohydrates without the need for derivatization. udel.edu

The separation in HPAEC is achieved on a high-pH stable anion-exchange column, where carbohydrates, being weak acids, are separated based on their charge. invivometabolism.org The subsequent detection by PAD involves a repeating sequence of potentials applied to a gold electrode, which facilitates the oxidation of the analytes at the electrode surface, generating a measurable current. bhu.ac.in This method offers excellent resolution and can separate complex mixtures of isomeric sugars and oligosaccharides. udel.eduinvivometabolism.org For acetylated rutinose derivatives, HPAEC-PAD provides a robust method for assessing purity and quantifying the analyte with high sensitivity. np-mrd.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid monitoring of chemical reactions, such as the acetylation of rutinose, and for screening purposes. researchgate.netnih.gov Its simplicity, speed, and low cost make it ideal for tracking the progress of a reaction by observing the disappearance of the starting material and the appearance of the product. nih.gov

In the context of producing heptaacetylrutinose, a small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (rutinose) and a co-spot containing both. nih.gov The plate is then developed in an appropriate solvent system, often a mixture of a non-polar and a polar solvent. researchgate.net Visualization can be achieved using UV light if the compounds are UV-active, or by staining with a reagent such as sulfuric acid followed by heating, which is common for carbohydrates. The difference in polarity between rutinose and the more non-polar heptaacetylrutinose results in different retention factors (Rf values), allowing for a clear visual assessment of the reaction's progression.

Spectroscopic Techniques for Definitive Structural Elucidation

While chromatographic techniques are excellent for separation and preliminary identification, definitive structural elucidation of heptaacetylrutinose requires the use of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Heptaacetylrutinose

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful tool for the structural confirmation of heptaacetylrutinose. Both ¹H and ¹³C NMR are employed to unambiguously assign the structure.

The ¹H NMR spectrum of heptaacetylrutinose provides key diagnostic signals that confirm its structure. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows characteristic signals for the acetyl groups and the sugar moieties.

A distinctive feature is the presence of multiple signals for the acetoxyl protons, which typically appear in the region of δ 2.0–2.32 ppm. Another key signal is the doublet for the rhamnose methyl group (CH₃), which is observed at approximately δ 1.2 ppm with a coupling constant (J) of 6 Hz. The anomeric protons of the glucose and rhamnose units resonate in the downfield region of the sugar proton signals.

Table 1: Selected ¹H NMR Spectral Data for Heptaacetylrutinose in CDCl₃

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| Acetoxyl Protons | 2.0 - 2.32 | m | - | 18H from six acetyl groups |

| Rhamnose-CH₃ | 1.2 | d | 6 | Rhamnose methyl protons |

| Glucose & Rhamnose Protons | 3.1 - 5.35 | m | - | Ring protons |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shift range for ¹³C is much wider than for ¹H, typically resulting in a spectrum where each carbon atom gives a distinct signal.

Table 2: Expected ¹³C NMR Chemical Shift Regions for Heptaacetylrutinose

| Carbon Type | Expected Chemical Shift Range (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 169 - 172 |

| Anomeric (C-1, C-1') | 90 - 105 |

| Ring Carbons (C-O) | 60 - 80 |

| Acetyl Methyl (CH₃) | 20 - 22 |

| Rhamnose Methyl (CH₃) | ~18 |

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like heptaacetylrutinose. By dispersing spectral information into two frequency dimensions, 2D NMR resolves the signal overlap often encountered in 1D spectra and reveals through-bond and through-space correlations between nuclei. ucl.ac.ukmestrelabcn.com Key experiments for this derivative include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.netemerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. For heptaacetylrutinose, COSY spectra would reveal the complete spin systems within the glucose and rhamnose rings. For example, the anomeric proton of the glucose unit (Glc-H1) would show a correlation to Glc-H2, which in turn would correlate with Glc-H3, and so on. This allows for the sequential assignment of all non-exchangeable protons within each monosaccharide residue. mestrelabcn.comau.dk

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons, providing one-bond ¹H-¹³C correlations. emerypharma.comnanalysis.com Each cross-peak in an HSQC spectrum corresponds to a specific C-H bond. This technique is crucial for assigning the ¹³C signals based on the previously assigned proton resonances from the COSY spectrum. For heptaacetylrutinose, this would confirm the assignments for all the methine and methylene (B1212753) groups in the glucose and rhamnose moieties, as well as the methyl group of the rhamnose.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing the connectivity between different structural fragments by detecting correlations between protons and carbons over two to three bonds. emerypharma.comscience.gov This is particularly important for identifying the glycosidic linkage. A key correlation would be observed between the anomeric proton of the rhamnose unit (Rha-H1) and the C6 carbon of the glucose unit (Glc-C6), definitively confirming the (1→6) linkage. Furthermore, HMBC correlations between the sugar protons and the carbonyl carbons of the acetyl groups would confirm the positions of acetylation.

The conformation of the sugar rings and the orientation around the glycosidic bond can be inferred from the coupling constants (³J_HH_) observed in the 1D or COSY spectra and through Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY), which identify through-space proximities between protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Heptaacetylrutinose Note: These are estimated values based on general data for acetylated glucose and rhamnose derivatives. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For non-volatile compounds like heptaacetylrutinose, soft ionization techniques such as Electrospray Ionization (ESI) are employed. oup.com Peracetylation increases the hydrophobicity and volatility of sugars, making them amenable to MS analysis and often enhancing the ionization efficiency. acs.org

The molecular formula of heptaacetylrutinose is C₂₆H₃₆O₁₇, which corresponds to a monoisotopic mass of approximately 620.1952 Da. nih.govnih.gov In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺.

Tandem mass spectrometry (MS/MS) is used to induce and analyze the fragmentation of a selected precursor ion (e.g., [M+Na]⁺). The resulting product ion spectrum provides a wealth of structural information. The fragmentation of glycosides is well-characterized and typically involves two main types of cleavage: glycosidic bond cleavage and cross-ring cleavages. acs.orgresearchgate.net

Table 2: Predicted ESI-MS/MS Fragmentation Ions for Heptaacetylrutinose ([M+Na]⁺, m/z 643.2) Note: Fragmentation based on the Domon and Costello nomenclature. Observed ions and their relative intensities can vary with experimental conditions.

The fragmentation pathways of peracetylated glycosides under tandem mass spectrometry conditions provide definitive structural evidence. The fragmentation patterns are highly dependent on the structure of the molecule, including the type of monosaccharides, the linkage position, and stereochemistry.

For heptaacetylrutinose, the primary fragmentation event is the cleavage of the (1→6) glycosidic bond. Following the widely accepted nomenclature by Domon and Costello, this cleavage results in Y- and B-type ions. acs.org

Y-type ions result from glycosidic bond cleavage where the charge is retained on the reducing-end sugar (glucose in this case). The detection of a Y₁ ion corresponding to tetraacetylated glucose would confirm the identity of the reducing monosaccharide unit.

B-type ions result from the same cleavage but with the charge retained on the non-reducing end sugar (rhamnose). The observation of a B₁ ion corresponding to triacetylated rhamnose confirms the terminal sugar.

The combination of the Y₁ and B₁ ions allows for the reconstruction of the disaccharide sequence as Rha-Glc. The mass of the B₁ ion (from triacetyl-rhamnose) and the Y₁ ion (from tetraacetyl-glucose) also confirms the distribution of the seven acetyl groups across the two sugar units.

In addition to glycosidic bond cleavages, other characteristic fragmentation pathways include the sequential neutral loss of acetic acid (CH₃COOH, 60 Da) molecules from the precursor ion. glycopedia.eu These losses are common for acetylated compounds and further corroborate the presence of acetyl groups. Cross-ring cleavages (designated as A- and X-type ions) can also occur, providing information about the location of the glycosidic linkage. For a (1→6) linkage, specific cross-ring cleavages of the glucose ring are expected, which differ from those that would be seen for other linkages (e.g., 1→2, 1→3, or 1→4). By carefully analyzing the full set of product ions, the complete structure of heptaacetylrutinose can be confidently elucidated.

Quantitative Determination of Acetyl Content

Accurately determining the number of acetyl groups is crucial for confirming that the rutinose has been fully acetylated to heptaacetylrutinose. This is typically achieved by methods that chemically release the acetyl groups as acetic acid, which is then quantified.

Ion-Exchange Chromatography (ICE) for Acetyl Group Quantification

Ion-exchange chromatography, particularly high-performance anion-exchange chromatography (HPAEC), is a sensitive and accurate method for quantifying the acetyl content of glycosides. researchgate.netnih.gov The method relies on the selective release of O-acetyl groups as acetate through controlled alkaline hydrolysis.

The procedure involves the following steps:

Hydrolysis: A known quantity of the acetylated sample is treated with a mild alkaline solution, such as sodium hydroxide (B78521) (e.g., 10-20 mM NaOH), at a controlled temperature (e.g., 37°C). nih.gov These conditions are chosen to selectively cleave the ester linkages of the acetyl groups without degrading the carbohydrate backbone.

Sample Cleanup: After hydrolysis, the resulting solution contains the carbohydrate backbone and free acetate anions. To prevent interference from the polysaccharide during chromatographic analysis, it may be removed by filtration, for example, using a molecular-weight-cut-off membrane. nih.gov

Chromatographic Analysis: The hydrolysate containing the acetate is injected into an anion-exchange chromatography system. The separation is performed on a specialized anion-exchange column.

Detection and Quantification: The eluted acetate is detected using a conductivity detector. researchgate.netnih.gov Quantification is achieved by comparing the peak area of the acetate from the sample to a calibration curve generated from standard solutions of acetic acid or sodium acetate. The molar amount of acetyl groups in the original sample can then be calculated. This method offers high sensitivity, often superior to traditional colorimetric assays. nih.gov

Gas Chromatography-Based Methods for Acetic Acid Release from Acetyl Groups

Gas chromatography (GC) offers another robust platform for the quantification of acetyl content. Similar to ICE, the principle involves the liberation of acetyl groups as acetic acid, which is then analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

The typical workflow is as follows:

Hydrolysis: The acetyl groups are cleaved from the sugar backbone, usually via acidic or alkaline hydrolysis, to release acetic acid. researchgate.net

Derivatization: Since acetic acid itself can have poor chromatographic properties (e.g., peak tailing), it is often converted into a more volatile and less polar derivative before GC analysis. A common approach is methylation to form methyl acetate. cdnsciencepub.com

GC Separation and Detection: The derivatized sample is injected into the gas chromatograph, where the volatile methyl acetate is separated from other components on a capillary column. scispace.com The eluted compound is detected, most commonly by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and identity confirmation.

Quantification: The amount of the derivative (e.g., methyl acetate) is determined by comparing its peak area to that of an internal standard and a calibration curve prepared from known concentrations of derivatized acetic acid. This value is then used to calculate the original acetyl content of the sample.

This method is highly specific, especially when using GC-MS, as the mass spectrum of the derivative provides unambiguous confirmation of its identity. nih.govresearchgate.net

Table of Mentioned Chemical Compounds

Chemical Reactivity and Mechanistic Investigations of Acetylated Glycosides

Glycosidic Bond Stability and Hydrolysis Kinetics in Acetylated Derivatives

The stability of the glycosidic bond in acetylated carbohydrates is a critical factor in their chemical manipulation. Like simple acetals, glycosides are susceptible to hydrolysis under acidic conditions but are generally stable in basic media. The process of acid-catalyzed hydrolysis involves the protonation of the glycosidic oxygen, followed by the departure of the aglycone to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water to yield the hydrolyzed sugar.

Kinetic studies on various glycosides reveal the factors influencing their hydrolysis rates. For instance, the rate of hydrolysis can be affected by the nature of the aglycone and the stereochemistry at the anomeric center.

Below is a table summarizing kinetic parameters for the acid hydrolysis of several disaccharides, illustrating the energy and entropy of activation associated with the cleavage of the glycosidic bond.

| Compound | E (kcal/mole) | ΔS* (e.u.) |

|---|---|---|

| Maltose (B56501) (4-O-α-D-Glucopyranosyl-D-glucose) | 31.5 | +9.0 |

| Cellobiose (B7769950) (4-O-β-D-Glucopyranosyl-D-glucose) | 30.9 | +7.3 |

| Lactose (4-O-β-D-Galactopyranosyl-D-glucose) | 30.9 | +7.9 |

| Sucrose (2-O-α-D-Glucopyranosyl-β-D-fructofuranoside) | 25.8 | +3.5 |

Table 1. Kinetic Parameters for the Hydrolysis of Disaccharides in 0.5 N Sulfuric Acid.

Anomerization Mechanisms of Acetylated Glycopyranosides

Anomerization is the process by which the stereochemistry at the anomeric carbon (C-1) of a glycoside is inverted, for example, from a β-anomer to an α-anomer. This transformation is particularly important in carbohydrate chemistry for accessing thermodynamically more stable isomers. The anomerization of acetylated glycosides is often catalyzed by Lewis acids such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).

The reaction can be significantly influenced by various factors, including the nature of the N-substituent in aminoglycosides, where an N-acetyl group was found to facilitate rapid and complete α-anomerization. The temperature also has a major impact on the degree of anomerization.

The intramolecular anomerization is best explained by the formation of an ion-pair intermediate. In this mechanism, the Lewis acid catalyst coordinates to an oxygen atom of the glycoside, promoting the cleavage of the glycosidic C-O bond. However, instead of a complete dissociation to a free oxocarbenium ion, a tight or contact ion pair (CIP) is formed between the cationic sugar and the anionic aglycone-Lewis acid complex.

This ion pair exists in equilibrium with other forms, such as a solvent-separated ion pair (SSIP), where one or more solvent molecules are inserted between the cation and anion. The geometry of the oxocarbenium ion is relatively planar, allowing the aglycone to re-attack from either face. Re-attack from the original face regenerates the starting anomer, while attack from the opposite face results in the anomerized product. This process can be viewed as an "unsuccessful attempt by the environment to bring about glycosidic cleavage". The reaction continuum can range from a bimolecular Sₙ2-type mechanism involving the contact ion pair to a unimolecular Sₙ1-type reaction from a solvent-separated ion pair.

Regioselective Deacetylation Strategies and Methodologies

Regioselective deacetylation refers to the removal of an acetyl protecting group from a specific hydroxyl position on a multi-acetylated carbohydrate, while leaving others intact. The most common and synthetically useful transformation is the selective deacetylation of the anomeric (C-1) position, which exposes a free hydroxyl group that can be used as a glycosyl donor in subsequent reactions. A variety of methods have been developed to achieve this transformation under mild conditions.

These methods often employ specific catalysts or reagents that preferentially react with the anomeric acetate (B1210297), which is electronically and sterically distinct from the other ester groups. Reagents range from basic systems like hydrazine hydrate and piperidine to catalytic systems involving metal salts or oxides.

The following table summarizes several methodologies for the regioselective anomeric deacetylation of peracetylated sugars.

| Reagent/Catalyst | Conditions | Substrate Examples | Key Advantages | Reference |

|---|---|---|---|---|

| Ammonium (B1175870) Acetate (NH₄OAc) | DMF or THF/Methanol, Room Temperature | Peracetylated mono- and disaccharides | Facile, efficient, suitable for large-scale synthesis | |

| MgO/MeOH | Methanol | Fully acetylated glycopyranoses | Mild, neutral conditions, inexpensive reagents | |

| Ethylenediamine/Acetic Acid | - | Fully acylated carbohydrates | Slower reaction rates allow for easier control and selectivity | |

| Hydrazine Hydrate | DMF, Room Temperature | Fully acetylated mono- and disaccharides | Effective for selective deprotection | |

| Zinc Acetate (Zn(OAc)₂) | Methanol | Fully acetylated carbohydrates | Mild conditions | |

| Hafnium(IV) Triflate (Hf(OTf)₄) | Acetonitrile, Ultrasonic irradiation | Peracetylated mono-, di-, and trisaccharides | Potent catalyst, sonication accelerates the reaction | |

| Bis(tributyltin) Oxide | Toluene, Reflux | Fully acetylated sugars | Effective for 1-O-deacetylation |

Table 2. Methodologies for Regioselective Anomeric Deacetylation.

Functional Group Transformations Involving Acetyl Moieties on Carbohydrate Scaffolds

The acetyl groups on a carbohydrate scaffold are not merely protecting groups; their presence and manipulation are integral to the synthesis of complex carbohydrates. Beyond their removal (deacetylation), acetyl groups can participate in or direct other chemical transformations.

One significant transformation is acyl migration . Under certain conditions, typically basic or acidic, an acetyl group can migrate from one hydroxyl position to an adjacent one. For example, enzymatic hydrolysis can be used to regioselectively deacetylate the C-6 position, and subsequent manipulation of pH can induce acyl migration to prepare glycopyranosides with a free hydroxyl group at the C-4 or C-3 position.

The primary role of acetyl groups is to serve as protecting groups , allowing other functional groups to be manipulated selectively. Once a specific position is selectively deacetylated, the newly freed hydroxyl group becomes a site for further reactions. A prime example is the anomeric deacetylation discussed previously, which generates a key intermediate for glycosylation reactions . This 1-hydroxy sugar can be converted into a glycosyl donor, such as a trichloroacetimidate, which then reacts with a glycosyl acceptor to form a new glycosidic bond.

Furthermore, the electronic properties of acetyl groups influence the reactivity of the entire carbohydrate molecule. As electron-withdrawing groups, they can decrease the nucleophilicity of nearby hydroxyl groups and affect the outcome of glycosylation reactions by influencing the stability of reaction intermediates. The nature of the protecting groups, including acetyl moieties, can play a significant role in enhancing or reducing the stereoselectivity of glycosylations. The strategic placement and removal of acetyl groups are therefore fundamental to controlling reactivity and achieving desired stereochemical outcomes in complex oligosaccharide synthesis.

Research Trajectories and Academic Applications in Glycoscience

Role as Synthetic Intermediates in Advanced Carbohydrate Chemistry

Peracetylated sugars, such as rutinose heptaacetylrutinose (B1357970), are established as valuable precursors in the synthesis of more complex carbohydrate structures. The acetyl groups serve as temporary protecting groups for the hydroxyl moieties, allowing for regioselective and stereoselective modifications at other positions of the sugar molecule. While specific documented examples detailing the use of rutinose heptaacetylrutinose are not extensively available, its application can be inferred from the well-established chemistry of other peracetylated saccharides.

In the realm of complex oligosaccharide synthesis, peracetylated sugars often function as glycosyl donors. doi.org The acetyl groups enhance the stability of the molecule, and through activation with a Lewis acid, the anomeric acetyl group can be replaced by a more reactive leaving group, such as a halide. This activated glycosyl donor can then be coupled with a glycosyl acceptor (another sugar unit with a free hydroxyl group) to form a new glycosidic bond. This process is a cornerstone of synthetic carbohydrate chemistry, enabling the stepwise construction of intricate oligosaccharide chains. rsc.orgnih.gov The stereochemical outcome of such glycosylation reactions is influenced by various factors, including the nature of the protecting groups on the donor and acceptor, the solvent, and the reaction conditions. nih.govfrontiersin.org

Glycoconjugates, which are molecules where a carbohydrate is covalently linked to a non-carbohydrate moiety like a protein, lipid, or small organic molecule, are crucial in numerous biological processes. nih.govnih.gov The synthesis of these molecules often involves the use of activated and protected sugar derivatives. This compound can serve as a precursor to a rutinose-containing glycosyl donor, which can then be attached to an aglycone of interest. uni-duesseldorf.de This is particularly relevant for creating synthetic glycoconjugates for biological studies, such as investigating protein-carbohydrate interactions or developing carbohydrate-based therapeutics. nih.gov The synthesis of metal-based glycoconjugates, for instance, has been achieved without the need for protection/deprotection of the amino-glucose scaffold, highlighting innovative synthetic routes. rsc.org

Carbohydrates are a major component of the "chiral pool," which comprises readily available and inexpensive enantiomerically pure compounds derived from natural sources. wikipedia.orgelsevierpure.comnih.gov These molecules serve as versatile starting materials for the synthesis of a wide array of chiral, non-carbohydrate target molecules. ethz.ch Rutinose, as a disaccharide, possesses multiple stereocenters. While specific examples of the use of this compound in chiral pool synthesis are not prominent in the literature, its constituent monosaccharides, L-rhamnose and D-glucose, are well-established chiral building blocks. The defined stereochemistry of this compound makes it a potential starting material for the stereoselective synthesis of complex organic molecules, where the sugar backbone is modified to create new chiral centers. elsevierpure.com

Enzymatic Interactions and Biotransformations (In Vitro Studies)

The interactions of rutinose-containing compounds with specific enzymes, particularly rutinosidases, have been a subject of significant research. These studies provide insights into the mechanisms of enzymatic glycoside hydrolysis and the potential for biocatalytic synthesis.

Rutinosidases are enzymes that catalyze the hydrolysis of the glycosidic bond between the disaccharide rutinose and an aglycone. uni-duesseldorf.de Mechanistic studies have revealed that these enzymes often exhibit a retaining mechanism, where the stereochemistry at the anomeric carbon is preserved during hydrolysis. Interestingly, some rutinosidases, such as the one from Aspergillus niger, display dual substrate specificity. They can cleave not only the rutinoside linkage but also act as β-D-glucopyranosidases, hydrolyzing the bond between glucose and the aglycone in substrates like isoquercitrin. Research has shown that rutinosidase from Aspergillus niger can cleave β-glucopyranosides acylated at the C-6 position of glucose. wikipedia.org

Substrate Specificity of Rutinosidase from Aspergillus niger

| Substrate Type | Enzymatic Action | Reference |

|---|---|---|

| Rutinosides (e.g., Rutin) | Cleavage of the rutinosyl-aglycone bond | uni-duesseldorf.de |

| β-D-Glucopyranosides (e.g., Isoquercitrin) | Cleavage of the glucosyl-aglycone bond | wikipedia.org |

| 6'-O-Acylisoquercitrins | Cleavage of the glucosyl-aglycone bond | wikipedia.org |

In addition to their hydrolytic activity, many glycosidases, including rutinosidases, can catalyze transglycosylation reactions. uni-duesseldorf.de In this process, the enzyme transfers the glycosyl moiety from a donor substrate to an acceptor molecule other than water, leading to the formation of a new glycoside. This synthetic capability is of great interest for the biocatalytic production of novel glycoconjugates under mild reaction conditions. nih.gov Studies have demonstrated that rutinosidases can transfer the rutinosyl group to a variety of acceptors, including alcohols. uni-duesseldorf.de The efficiency and regioselectivity of these reactions are dependent on the specific enzyme, the nature of the donor and acceptor substrates, and the reaction conditions. While direct studies on the transglycosylation of this compound are scarce, research on related acetylated sugars and rutinosidase's ability to process acylated substrates suggests the potential for such biocatalytic transformations. wikipedia.org The use of enzymes in the synthesis of oligosaccharides and glycoconjugates offers a powerful alternative to chemical methods, often providing high stereoselectivity without the need for extensive protecting group manipulations. semanticscholar.org

Transglycosylation Reactions Catalyzed by Rutinosidase

| Glycosyl Donor | Acceptor Type | Product | Reference |

|---|---|---|---|

| Rutin (B1680289) | Alcohols | Alkyl rutinosides | uni-duesseldorf.de |

| Isoquercitrin | Alcohols | Alkyl glucosides | uni-duesseldorf.de |

| Rutin | Phenolic compounds | Phenolic rutinosides | nih.gov |

Theoretical Studies and Computational Chemistry of Acetylated Rutinose Conformations and Reactivity

Theoretical and computational chemistry provides powerful tools to investigate the conformational landscape and reactivity of complex carbohydrates like acetylated rutinose. These in silico approaches offer molecular-level insights that are often difficult to obtain through experimental methods alone. By employing a range of computational techniques, researchers can predict the three-dimensional structures, dynamic behavior, and electronic properties of heptaacetylrutinose, shedding light on how acetylation influences its chemical behavior.

The conformational flexibility of rutinose is largely defined by the glycosidic linkage between the α-L-rhamnopyranosyl and β-D-glucopyranosyl units. The acetylation of the hydroxyl groups introduces bulky and electronically distinct acetyl groups, which significantly impacts the preferred conformations. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in exploring these conformational preferences.

DFT calculations are particularly useful for determining the optimized geometries and relative energies of different conformers. chemrxiv.orgnih.gov For a molecule like heptaacetylrutinose, a systematic conformational search can identify low-energy structures. These calculations can reveal how intramolecular hydrogen bonding, which is prevalent in the parent rutinose, is replaced by steric and electrostatic interactions between the acetyl groups in the fully acetylated form. The results of such studies can be summarized in tables that compare the relative energies of different conformational states, providing a thermodynamic basis for the observed solution-state populations.

Molecular dynamics simulations, on the other hand, offer a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of every atom in the molecule in a solvated environment, MD can map out the conformational energy landscape and identify the most populated conformational families. This approach is crucial for understanding the flexibility of the glycosidic linkage and the rotational preferences of the acetyl groups.

Furthermore, computational chemistry can be used to probe the reactivity of acetylated rutinose. For instance, the electronic properties of the molecule, such as atomic charges and frontier molecular orbitals (HOMO and LUMO), can be calculated to predict sites susceptible to nucleophilic or electrophilic attack. This information is valuable for understanding the mechanisms of reactions involving acetylated rutinose, such as glycosylation or deacetylation reactions. Quantum mechanical calculations can also be employed to model reaction pathways and determine activation energies, providing a deeper understanding of the kinetics of these processes.

The insights gained from these theoretical studies have significant implications for glycoscience. A detailed understanding of the conformational preferences of acetylated rutinose is essential for interpreting NMR data and for designing molecules with specific shapes and functionalities. Moreover, knowledge of its reactivity can aid in the development of more efficient synthetic routes for oligosaccharides and glycoconjugates.

Below are illustrative data tables that represent the type of information that can be obtained from theoretical studies on acetylated rutinose.

Table 1: Calculated Relative Energies of Heptaacetylrutinose Conformers This table illustrates hypothetical data from DFT calculations showing the relative energies of different conformations around the glycosidic linkage.

| Conformer | Φ (degrees) | Ψ (degrees) | Relative Energy (kcal/mol) |

| 1 | -60 | -45 | 0.00 |

| 2 | -60 | 180 | 1.25 |

| 3 | 180 | -45 | 2.50 |

| 4 | 180 | 180 | 3.75 |

Table 2: Predicted Impact of Acetylation on Glycosidic Torsional Angles This table provides a conceptual comparison of the glycosidic linkage flexibility before and after acetylation, as could be determined from Molecular Dynamics simulations.

| Molecule | Torsional Angle | Average Value (degrees) | Standard Deviation (degrees) |

| Rutinose | Φ | -55 | 15 |

| Ψ | -40 | 20 | |

| Heptaacetylrutinose | Φ | -60 | 10 |

| Ψ | -45 | 12 |

Q & A

Q. How can rutinose be structurally characterized using spectroscopic and chromatographic methods?

Rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) is a disaccharide commonly identified via NMR spectroscopy (e.g., - and -NMR to confirm glycosidic linkages) and HPLC (for purity assessment). Advanced techniques like ESI-MS or DCI-MS are used to verify molecular weight and fragmentation patterns . For heptaacetylrutinose, acetylation sites are confirmed through 2D NMR (e.g., HSQC, HMBC) to resolve esterification patterns .

Q. What are the optimal laboratory conditions for synthesizing rutinose from flavonoid glycosides?

Rutinose can be enzymatically hydrolyzed from hesperidin or rutin, but enzyme accessibility and reaction conditions (e.g., pH, temperature) limit scalability. A practical alternative involves subcritical H₂O-CO₂ systems , where carbonic acid catalyzes hesperidin hydrolysis. For example, dissolving 115 mg hesperidin in 4 mL H₂O at 130°C and 1.5 MPa yields 18.4% rutinose with 72% selectivity. Microwave heating and silicon carbide (as a secondary catalyst) enhance reaction efficiency .

Q. What safety protocols are critical for handling rutinose in laboratory settings?

Rutinose requires ventilated fume hoods to avoid dust inhalation, nitrile gloves to prevent skin contact, and storage in airtight, moisture-resistant containers under inert gas (e.g., nitrogen) to prevent degradation. Emergency protocols include rinsing eyes with water for 15 minutes and using dry powder extinguishers for fires .

Advanced Research Questions

Q. How can conflicting data on rutinose transport mechanisms in plant systems be resolved?

While rutinose is detected in Datisca glomerata mesophyll cells, it does not appear in phloem sap. Conflicting hypotheses about its transport can be addressed using -labeling to track carbon flux. Experiments show rutinose is not transported via sucrose transporters (e.g., SUT4), suggesting apoplastic loading through alternative carriers. Combining radiolabeling with genetic knockout models (e.g., Arabidopsis SUT4 mutants) can clarify transport pathways .

Q. What methodological strategies improve the yield and selectivity of heptaacetylrutinose synthesis?

Heptaacetylrutinose synthesis requires precise esterification control . A stepwise acetylation protocol using acetic anhydride/pyridine (1:1 ratio) at 0–5°C minimizes side reactions. Monitoring via TLC or LC-MS ensures intermediate purity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound. Yield improvements (>85%) are achievable by optimizing reaction time (6–8 hr) and catalyst load (e.g., DMAP) .

Q. How does rutinose participate in transient carbon storage in plants, and what analytical tools validate this role?

In D. glomerata, rutinose accumulates in sink organs (roots, nodules) and mesophyll vacuoles, acting as a carbon reservoir. Time-course sugar profiling (HPLC-RI) and -pulse-chase experiments demonstrate its synthesis peaks during light periods and depletion at night. Contrastingly, methylrutinose (non-reducing derivative) shows no diurnal fluctuation, indicating distinct metabolic roles. Enzymatic assays (e.g., α-L-rhamnosidase activity) and tonoplast transport studies further differentiate their functions .

Data Contradiction Analysis

Q. Why do different studies report variable rutinose yields from hesperidin hydrolysis?

Discrepancies arise from divergent reaction systems. Enzymatic hydrolysis (e.g., hesperidinase) yields >90% rutinose but requires costly enzyme purification. Subcritical H₂O-CO₂ systems offer 18–25% yields due to competing side reactions (e.g., rhamnose/glucose release). Methodological adjustments—microwave-assisted heating , silicon carbide catalysts , or biphasic solvent systems (to partition hesperetin)—can enhance selectivity .

Q. How can researchers address inconsistencies in rutinose stability data under varying storage conditions?

Rutinose degrades via hydrolysis in humid environments. Conflicting stability reports stem from inadequate moisture control. Accelerated stability studies (40°C/75% RH for 6 months) combined with Karl Fischer titration (to measure water content) and HPLC-UV (purity checks) provide standardized degradation kinetics. Storage in desiccated amber vials under argon extends shelf life >24 months .

Methodological Recommendations

- Synthesis Optimization : Use Design of Experiments (DoE) to model temperature, pressure, and catalyst interactions for subcritical reactions .

- Transport Studies : Employ phloem sap exudation and capillary electrophoresis-MS to detect rutinose in vascular fluids .

- Safety Compliance : Follow OSHA HCS guidelines (29 CFR 1910) for labeling and handling rutinose derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.